molecular formula C15H12ClFN2O2 B5721818 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide

2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5721818
M. Wt: 306.72 g/mol
InChI Key: NBYUVZASTQYABQ-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as LMK-235 and has been found to exhibit promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. Additionally, HDAC inhibition can also result in the inhibition of the production of pro-inflammatory cytokines, leading to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits antitumor activity in xenograft models of breast and prostate cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in lab experiments include its potential therapeutic properties, its well-established synthesis method, and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments, and its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the epigenetic regulation of gene expression. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases such as fungal infections and autoimmune disorders. Additionally, the development of more soluble derivatives of this compound could improve its potential for use in lab experiments and clinical applications.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

2-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-13-4-2-1-3-12(13)15(21)18-9-14(20)19-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYUVZASTQYABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide (non-preferred name)

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